molecular formula C8H15NO B2863731 5-Methoxy-3,3-dimethylpentanenitrile CAS No. 2219379-91-4

5-Methoxy-3,3-dimethylpentanenitrile

Cat. No.: B2863731
CAS No.: 2219379-91-4
M. Wt: 141.214
InChI Key: PXPYGZIDOANHKB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-Methoxy-3,3-dimethylpentanenitrile involves several steps. One common method includes the reaction of 3,3-dimethylbutanenitrile with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-Methoxy-3,3-dimethylpentanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-Methoxy-3,3-dimethylpentanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cell function and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects and toxicological properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

5-Methoxy-3,3-dimethylpentanenitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-methoxy-3,3-dimethylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2,4-6-9)5-7-10-3/h4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPYGZIDOANHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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